7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester
Overview
Description
AMCA N-succinimidyl ester, also known as 7-amino-4-methylcoumarin-3-acetic acid N-succinimidyl ester, is a widely used fluorescent labeling dye. It is known for its bright blue fluorescence, which can be excited at 365 nm and is photostable. The fluorescence of AMCA N-succinimidyl ester is pH-independent from pH 4 to 10, making it versatile for various applications .
Mechanism of Action
Target of Action
The primary targets of AMCA NHS Ester are primary amine groups found on proteins, peptides, antibodies, and other biomolecules . These amine groups are prevalent in biological systems, making AMCA NHS Ester a versatile labeling agent.
Mode of Action
AMCA NHS Ester interacts with its targets through a chemical reaction . The compound contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . This reaction typically occurs at a pH range of 7.0-9.0 .
Pharmacokinetics
Its solubility in dmf and dmso suggests that it could be well-absorbed and distributed in systems where these solvents are present.
Result of Action
Upon activation with UV light, AMCA NHS Ester displays emission maxima of 400-460 nm . This blue fluorescence allows the labeled biomolecules to be visualized under a fluorescence microscope or detected in fluorescence-based assays. The result of this action is the ability to track the movement and interactions of the labeled biomolecules.
Action Environment
The action of AMCA NHS Ester can be influenced by environmental factors such as pH and temperature. The reaction with primary amines occurs optimally at a pH range of 7.0-9.0 . Additionally, the compound should be stored at −20°C to maintain its stability . The presence of UV light is also necessary for the compound to exhibit its fluorescent properties .
Biochemical Analysis
Biochemical Properties
7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . It is relatively easy to activate and couple to the N-terminal amino group of a peptide resulting in an acid stable amide bond .
Cellular Effects
The cellular effects of this compound are primarily related to its fluorescence properties. When conjugated with proteins, the absorption peak shifts to 355 nm with a fluorescence emission at 440-460 nm .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with primary amine groups on biomolecules to form an acid-stable amide bond .
Temporal Effects in Laboratory Settings
This compound has a high fluorescence yield with a sufficient Stokes shift (100 nm) and is relatively photostable .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMCA N-succinimidyl ester is synthesized through the reaction of 7-amino-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of AMCA N-succinimidyl ester involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
AMCA N-succinimidyl ester primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, making it an excellent reagent for labeling proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction typically occurs in a buffered aqueous solution at a pH range of 7-9. .
Major Products
The major product of the reaction between AMCA N-succinimidyl ester and primary amines is a fluorescently labeled amide. This product retains the bright blue fluorescence characteristic of AMCA N-succinimidyl ester .
Scientific Research Applications
AMCA N-succinimidyl ester is extensively used in various scientific research fields:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: It is employed in immunofluorescence, flow cytometry, and fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: It is used in diagnostic assays and imaging techniques to detect and quantify biomolecules in clinical samples.
Industry: It is used in the development of fluorescent sensors and assays for environmental monitoring and quality control .
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate (FITC): Another widely used fluorescent labeling dye with green fluorescence.
Tetramethylrhodamine isothiocyanate (TRITC): A fluorescent dye with red fluorescence.
Alexa Fluor dyes: A series of fluorescent dyes with various emission spectra.
Uniqueness
AMCA N-succinimidyl ester is unique due to its bright blue fluorescence, which is less common among fluorescent dyes. Its photostability and pH-independent fluorescence make it particularly useful for long-term imaging and applications in varying pH environments .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKQVTIMOGNSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393229 | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113721-87-2 | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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